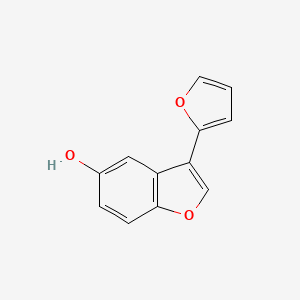

3-(Furan-2-yl)-1-benzofuran-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(furan-2-yl)propionate, a compound with a similar furan structure, can be used as a flavoring agent in the food industry . Another related compound, 3-Aryl-3-(Furan-2-yl)Propanoic Acid, has been synthesized and studied for its antimicrobial activity .

Synthesis Analysis

A method of synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivatives has been developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Molecular Structure Analysis

While specific molecular structure analysis for “3-(Furan-2-yl)-1-benzofuran-5-ol” is not available, similar furan compounds have been studied using spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Applications De Recherche Scientifique

Gold Catalysis in Organic Synthesis

The use of furan-yn-ols, including compounds similar to 3-(Furan-2-yl)-1-benzofuran-5-ol, in gold-catalyzed reactions demonstrates their versatility in organic synthesis. These reactions can lead to the formation of benzofurans, alkylidenecyclopentenones, or Meyer–Schuster type products, depending on the substrate's substitution pattern and the quality of the leaving group. This highlights the potential of such compounds in synthesizing complex organic molecules (Hashmi & Woelfle, 2009).

Optoelectronic Materials Development

Compounds like this compound are explored for their potential in optoelectronic applications. For instance, the study on benzofuranvinyl-substituted benzene-cored derivatives shows how the degree of substitution impacts their crystal packing and, consequently, their optoelectronic properties. These findings are crucial for developing new functional materials for electronics and photonics (Qiu et al., 2014).

Biomass Conversion to Value-added Chemicals

The transformation of furan, a biomass-derived compound, into benzofurans and other aromatic compounds over catalysts like HZSM-5 is a model reaction for converting renewable resources into industrially relevant chemicals. This process, studied extensively, could pave the way for sustainable production methods in the chemical industry (Cheng & Huber, 2011).

Pharmaceutical and Biological Research

Furan and benzofuran derivatives, including structures similar to this compound, are frequently studied for their biological activities. For example, novel furan/benzofuran C-2 coupled quinoline hybrids have been synthesized and evaluated for their antioxidant and antimicrobial properties, indicating the potential of such compounds in developing new therapeutic agents (Rajpurohit et al., 2017).

Advanced Synthetic Methods

Research into efficient synthetic strategies, such as the microwave-assisted synthesis of benzofuran-4(5H)-ones, showcases the continuous development of methodologies to access furan and benzofuran derivatives efficiently. These advances are crucial for both fundamental research and industrial applications, facilitating the exploration of these compounds' properties and applications (Ma et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s known that the compound undergoes reactions with arenes in brønsted superacid tfoh, which affords products of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .

Biochemical Pathways

The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition .

Result of Action

The result of the action of 3-(Furan-2-yl)-1-benzofuran-5-ol is the inhibition of microbial growth. The compound demonstrates good antimicrobial activity against yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus .

Safety and Hazards

Orientations Futures

While specific future directions for “3-(Furan-2-yl)-1-benzofuran-5-ol” are not available, furan platform chemicals are being considered for a wide range of applications, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Propriétés

IUPAC Name |

3-(furan-2-yl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-8-3-4-12-9(6-8)10(7-15-12)11-2-1-5-14-11/h1-7,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQAFQANBWSUAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=COC3=C2C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N,N-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-sulfonamide](/img/structure/B2846303.png)

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2846308.png)

![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)